1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate comprises three primary components: a benzo[d]thiazole ring, a four-membered azetidine ring, and a 3-phenylpropanoate ester group (Figure 1). The benzothiazole system (C₇H₅NS) forms a bicyclic aromatic framework with sulfur at position 1 and nitrogen at position 3, while the azetidine ring (C₃H₇N) introduces a strained tertiary amine center at the 1-position.
Key functional groups include:
- Ester linkage : The 3-phenylpropanoate group connects to the azetidine via an oxygen atom, creating a chiral center at the azetidine's 3-position.
- Aromatic systems : The benzothiazole and phenyl groups provide planar regions for π-π stacking interactions.
- Hydrogen-bond acceptors : The thiazole nitrogen (N3) and ester carbonyl oxygen serve as potential hydrogen-bonding sites.
The molecular formula C₁₈H₁₉N₃O₂S corresponds to a molecular weight of 345.42 g/mol, with calculated exact mass matching experimental high-resolution mass spectrometry data. Nuclear magnetic resonance (NMR) analysis confirms the connectivity pattern:
- ¹H NMR : Distinct signals for azetidine protons (δ 3.8–4.2 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and phenylpropanoate side chain (δ 2.8–3.2 ppm for methylene groups).
- ¹³C NMR : Characteristic peaks for ester carbonyl (δ 170.5 ppm), azetidine carbons (δ 45–55 ppm), and aromatic carbons (δ 120–150 ppm).
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPBWFOEOIBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the formation of the azetidine ring, and finally, the esterification with 3-phenylpropanoic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding 3-phenylpropanoic acid and 1-(benzo[d]thiazol-2-yl)azetidin-3-ol (Figure 1).
| Conditions | Reaction Pathway | Products |
|---|---|---|
| Acidic (H₂SO₄/H₂O) | Protonation of ester oxygen → nucleophilic attack by water → cleavage | 3-phenylpropanoic acid + 1-(benzo[d]thiazol-2-yl)azetidin-3-ol |
| Basic (NaOH/EtOH) | Deprotonation → nucleophilic hydroxide attack → ester saponification | Sodium 3-phenylpropanoate + azetidin-3-ol derivative |
Supporting Evidence :
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Similar ester hydrolysis mechanisms are well-documented for benzothiazole-linked esters (e.g., tebipenem analogs in ).
-
Stability studies on azetidine-containing esters suggest hydrolysis rates depend on pH and steric hindrance .
Azetidine Ring Reactivity
The strained four-membered azetidine ring may undergo ring-opening reactions:
Acid-Catalyzed Ring Opening
Protonation of the azetidine nitrogen generates a reactive intermediate, enabling nucleophilic attack (e.g., by water or alcohols):
| Reagent | Product |
|---|---|
| H₂O (H⁺) | 3-hydroxypropyl-benzo[d]thiazole derivative |
| ROH (e.g., MeOH) | 3-alkoxypropyl-benzo[d]thiazole derivative |
Example :
In , azetidine rings in riluzole prodrugs undergo hydrolysis to release active metabolites.
Nucleophilic Substitution
The azetidine nitrogen can act as a leaving group in SN₂ reactions. For example, alkyl halides may displace the nitrogen to form quaternary ammonium salts:
|
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing the benzo[d]thiazole moiety as antimicrobial agents. The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate has been evaluated for its efficacy against various bacterial strains.
Case Study: Quorum Sensing Inhibition
A library of benzo[d]thiazole derivatives was synthesized and tested for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds similar to this compound demonstrated significant inhibition of the LasB quorum sensing system, with IC50 values indicating moderate efficacy. This suggests that such compounds may serve as alternatives to traditional antibiotics by disrupting bacterial communication without directly killing the bacteria .
Anticancer Properties
The benzo[d]thiazole scaffold has been associated with various anticancer activities. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Dual Inhibition Mechanism
Compounds structurally related to this compound have been identified as dual inhibitors of amyloid-beta binding alcohol dehydrogenase (ABAD) and casein kinase 1 (CK1). These enzymes are implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. The ability to inhibit both pathways simultaneously presents a promising avenue for developing treatments targeting multiple aspects of cancer biology .
Neuroprotective Effects
The neuroprotective potential of compounds containing the benzo[d]thiazole structure is also noteworthy. Studies suggest that these compounds can cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases.
Case Study: Protective Effects in Neurotoxicity Models
In vivo studies using Drosophila models demonstrated that certain derivatives could protect against neurotoxicity induced by TDP-43 proteinopathies, which are associated with diseases like amyotrophic lateral sclerosis (ALS). This highlights the potential of this compound in developing therapies for neurodegenerative conditions .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
The following analysis compares 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate with structurally analogous compounds from the literature, focusing on synthesis, structural features, and inferred biological relevance.
Structural Analogues with Benzothiazole Cores
a. 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (e.g., compounds 2a–e)
- Structure : These thiourea derivatives feature a benzothiazole linked to a phenyl ring, with an arylthiourea substituent .
- Synthesis : Synthesized via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (yields: 70–85%) .
b. 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (e.g., compounds 3a–e)
- Structure : Six-membered oxadiazinane rings fused to benzothiazole-phenyl systems .
- Synthesis : Cyclization of thioureas with formaldehyde and HCl (yields: 65–80%) .
- Key Differences : The azetidine ring in the target compound is smaller (four-membered vs. six-membered), which may confer greater ring strain and altered reactivity.
c. Thiazole-Anchored Pyrazolyl Benzoxazoles (e.g., compounds 5a–e)
- Structure : Benzoxazole-thiazole hybrids with pyrazole linkers .
- Synthesis : Multi-step reactions involving 3-formylchromone and hydrazine derivatives .
- Key Differences : The target compound lacks the benzoxazole and pyrazole units but introduces an ester-functionalized azetidine, likely altering electronic properties and target selectivity.
Functional Group and Pharmacokinetic Comparisons
Key Observations :
The azetidine ester in the target compound may enhance blood-brain barrier penetration compared to thioureas or thiones .
Smaller ring systems (azetidine vs. oxadiazinane) could reduce metabolic degradation but increase synthetic complexity.
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.4 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent esterification with 3-phenylpropanoic acid. The structure-activity relationship studies indicate that modifications to the substituents on the benzo[d]thiazole or azetidine rings can significantly influence the biological activity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to act as quorum sensing inhibitors against Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence in bacterial infections .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound 3 | 115.2 | Quorum sensing inhibitor |
| Compound 6 | 182.2 | Quorum sensing inhibitor |
| Compound 7 | 45.5 | Quorum sensing inhibitor |
These findings suggest that modifications to the benzo[d]thiazole core can enhance its efficacy against pathogenic bacteria.
Anticonvulsant Activity
Compounds related to this structure have also been evaluated for anticonvulsant properties. A study indicated that certain derivatives exhibited significant anticonvulsant activity in animal models, potentially providing a new avenue for epilepsy treatment . The SAR analysis revealed that specific substitutions on the azetidine ring could enhance efficacy while minimizing side effects.
Case Studies
- Antibacterial Efficacy : A recent investigation into a series of benzo[d]thiazole derivatives demonstrated their ability to inhibit LasB quorum sensing in Pseudomonas aeruginosa. Compounds were tested at concentrations up to 1000 µg/mL, revealing moderate growth inhibition while selectively targeting quorum sensing pathways without affecting bacterial growth directly .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds against neurotoxicity induced by TDP-43 in a Drosophila model. The results indicated that these compounds could penetrate the blood-brain barrier and exhibit protective effects against neurodegeneration .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with studies indicating good metabolic stability across various species . However, further research is necessary to fully characterize its bioavailability and distribution.
Q & A
Q. Basic Research Focus
- NMR/IR Spectroscopy : Confirm the presence of azetidine (δ 3.5–4.5 ppm for CH₂N in H NMR) and ester carbonyl (C=O stretch ~1730 cm⁻¹ in IR) .
- X-ray Crystallography : Resolve stereochemistry and molecular conformation. For example, Acta Crystallographica reports bond angles and torsional strain in benzo[d]thiazol-azetidine hybrids .
Advanced Tip : Compare experimental data with DFT-calculated spectra to resolve ambiguities in tautomeric forms .
How can contradictory biological activity data for benzo[d]thiazol derivatives be resolved?
Advanced Research Focus
Contradictions in reported activities (e.g., neuroprotective vs. cytotoxic effects) may arise from:
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and dosage ranges (e.g., 10–100 µM) to ensure reproducibility .
- Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability limitations .
- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using SAR tables .
What computational approaches predict the neuroprotective mechanism of this compound?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to targets like Keap1-Nrf2 or Aβ fibrils. Triazolobenzothiazole derivatives show high docking scores for antioxidant response element (ARE) activation .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
- QSAR Modeling : Correlate substituent electronegativity with neuroprotective IC₅₀ values to guide analogue design .
What strategies mitigate challenges in stereochemical control during synthesis?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers (e.g., azetidin-3-ol derivatives) .
- Asymmetric Catalysis : Employ Evans oxazaborolidine catalysts for enantioselective esterification .
- Crystallization-Induced Diastereomerism : Introduce chiral auxiliaries (e.g., menthol esters) to separate diastereomers .
How are stability and degradation profiles assessed under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor hydrolysis via LC-MS. Ester groups are prone to acidic/alkaline cleavage .
- Photodegradation : Expose to UV light (λ = 254 nm) and quantify degradation products. Benzothiazole rings exhibit moderate photostability .
Advanced Tip : Use accelerated stability studies (40°C/75% RH) to predict shelf life .
What in vitro models are suitable for evaluating its anticancer potential?
Q. Advanced Research Focus
- Cell Panel Screening : Test against NCI-60 cell lines to identify tissue-specific activity. Compare GI₅₀ values with structural analogues .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in dose-dependent assays .
- Combination Therapy : Screen with standard chemotherapeutics (e.g., cisplatin) for synergistic effects using Chou-Talalay analysis .
How are impurities characterized during scale-up synthesis?
Q. Advanced Research Focus
- HPLC-MS Purity Analysis : Identify byproducts (e.g., de-esterified acids) using gradient elution and high-resolution MS .
- Genotoxic Assessment : Conduct Ames tests for mutagenic impurities (e.g., aryl amines from degradation) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .
What are the challenges in correlating in vitro activity with in vivo efficacy?
Q. Advanced Research Focus
- Bioavailability Barriers : Use Caco-2 permeability assays and PAMPA to predict absorption. Lipophilic esters often require prodrug strategies .
- Metabolite Identification : Perform hepatic microsomal assays to detect active/inactive metabolites (e.g., ester hydrolysis to carboxylic acids) .
- Animal Models : Validate neuroprotection in transgenic AD mice (e.g., APP/PS1) using behavioral (Morris water maze) and biomarker (Aβ40/42 ELISA) endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
